Dasatinib

Catalog No.
S613874
CAS No.
302962-49-8
M.F
C22H26ClN7O2S
M. Wt
488.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dasatinib

CAS Number

302962-49-8

Product Name

Dasatinib

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Molecular Formula

C22H26ClN7O2S

Molecular Weight

488.0 g/mol

InChI

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)

InChI Key

ZBNZXTGUTAYRHI-UHFFFAOYSA-N

SMILES

Array

solubility

1.28e-02 g/L

Synonyms

(18F)-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, 354825, BMS, BMS 354825, BMS-354825, BMS354825, dasatinib, N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, Sprycel

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

The exact mass of the compound Dasatinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.28e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759877. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of aminopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dasatinib (CAS 302962-49-8) is a highly potent, small-molecule, dual BCR-ABL and SRC family tyrosine kinase inhibitor utilized extensively in oncology research, biochemical screening, and assay development. Unlike first-generation inhibitors, it exhibits sub-nanomolar affinity for its primary targets and possesses a rigid structural requirement for organic solvent solubilization, achieving up to 200 mg/mL in DMSO while remaining practically insoluble in aqueous media [REFS-1, REFS-2]. For procurement and material selection, its core value lies in its multi-kinase targeting profile, its ability to overcome specific structural resistance mechanisms, and its utility as a high-affinity benchmark in advanced assay development.

Generic substitution of Dasatinib with first-generation BCR-ABL inhibitors like Imatinib, or other second-generation agents like Nilotinib, fails in advanced assay environments due to fundamental differences in binding mechanics and target profiles. Imatinib and Nilotinib exclusively lock the ABL kinase domain into an inactive, DFG-out conformation, rendering them ineffective against mutations that destabilize this state[REFS-1, REFS-2]. Furthermore, these alternatives lack meaningful activity against SRC family kinases, making them completely unsuitable for modeling SRC-mediated pathways, studying cell migration, or overcoming SRC-driven resistance in cellular assays [1].

BCR-ABL Kinase Inhibition Potency

In comparative cellular proliferation assays using Ba/F3 cells expressing wild-type BCR-ABL, Dasatinib demonstrates profound potency advantages over the first-generation benchmark. Dasatinib inhibits BCR-ABL with an IC50 of approximately 0.6 to 1.0 nM, whereas Imatinib requires concentrations in the 200 to 500 nM range to achieve the same effect . This ~325-fold increase in potency allows researchers to utilize sub-nanomolar dosing, drastically reducing the risk of off-target toxicity and solvent-induced artifacts in sensitive cell cultures.

Evidence DimensionBCR-ABL IC50 (Cellular Assay)
Target Compound DataDasatinib: ~0.6 - 1.0 nM
Comparator Or BaselineImatinib: ~200 - 500 nM
Quantified Difference~325-fold increased potency for Dasatinib
ConditionsBa/F3 cells expressing wild-type BCR-ABL or isolated kinase assays

Enables highly specific, sub-nanomolar dosing in cellular assays, minimizing off-target effects compared to the micromolar requirements of Imatinib.

SRC Family Kinase Inhibition Profile

A critical differentiator for Dasatinib is its dual-targeting capability. In isolated kinase assays and intracellular contexts, Dasatinib inhibits SRC family kinases (such as LYN and SRC) with an IC50 of 0.55 to 0.8 nM. In stark contrast, Imatinib exhibits no meaningful SRC inhibition, with IC50 values exceeding 10 µM [1]. This massive differential makes Dasatinib the mandatory choice for assays requiring simultaneous suppression of BCR-ABL and SRC-mediated signaling pathways.

Evidence DimensionSRC Kinase IC50
Target Compound DataDasatinib: 0.55 - 0.8 nM
Comparator Or BaselineImatinib: > 10 µM
Quantified Difference>10,000-fold greater SRC inhibition by Dasatinib
ConditionsIsolated SRC kinase assays and intracellular flow cytometry

Essential for procurement in research targeting SRC-mediated signaling, migration, or invasion pathways where Imatinib is completely ineffective.

Conformational Binding Mode (Active vs. Inactive)

Structural biology studies utilizing solution NMR residual dipolar couplings confirm that Dasatinib binds to the active (open) conformation of the ABL kinase domain. Conversely, comparators like Imatinib and Nilotinib bind exclusively to the inactive, DFG-out conformation [1]. This distinct binding mode allows Dasatinib to maintain efficacy against a broad spectrum of kinase domain mutations that confer resistance by destabilizing the inactive conformation required by other inhibitors.

Evidence DimensionKinase Domain Binding Conformation
Target Compound DataDasatinib: Binds active (open) conformation
Comparator Or BaselineImatinib / Nilotinib: Bind inactive (DFG-out) conformation
Quantified DifferenceDistinct structural binding mechanism
ConditionsSolution NMR and X-ray crystallography of ABL kinase complexes

Critical for selecting the correct inhibitor when modeling imatinib-resistant kinase mutants that alter conformational dynamics.

Solvent Compatibility and Aqueous Instability

From a processability standpoint, Dasatinib presents specific handling requirements. It is highly soluble in DMSO (up to 200 mg/mL) and DMF (25 mg/mL), but practically insoluble in water (maximum solubility < 10 µM) . Aqueous dilutions must be prepared immediately prior to use, as the compound rapidly precipitates in aqueous buffers if stored for more than one day . This necessitates strict adherence to organic solvent-based stock preparation workflows.

Evidence DimensionMaximum Solubility
Target Compound DataDasatinib in DMSO: 50 - 200 mg/mL
Comparator Or BaselineDasatinib in Water: < 10 µM (~0.005 mg/mL)
Quantified Difference>10,000-fold difference in solubility
ConditionsStock solution preparation at 25°C

Dictates laboratory workflows; buyers must procure appropriate organic solvents and avoid long-term storage of aqueous dilutions to prevent assay failure.

High-Throughput Dual Kinase Screening

Due to its sub-nanomolar potency against both BCR-ABL and SRC family kinases, Dasatinib is the optimal positive control for screening novel dual-action inhibitors, where Imatinib would fail to provide a baseline for SRC inhibition [1].

Imatinib-Resistant Disease Modeling

Dasatinib is the required reagent for cell-based assays featuring BCR-ABL mutations (excluding T315I) that destabilize the inactive kinase conformation, as its active-conformation binding mode bypasses this resistance mechanism[2].

SRC-Mediated Solid Tumor Assays

In research focusing on melanoma, prostate, or colon cancer metastasis, Dasatinib is selected over ABL-specific inhibitors to effectively block SRC and FAK-mediated migration and invasion pathways[1].

Hydrophobic API Formulation Testing

Because of its extreme disparity between DMSO and aqueous solubility, Dasatinib serves as an excellent model compound for evaluating novel drug delivery systems, such as lipid nanoparticles or polymeric micelles, designed to rescue poorly water-soluble APIs .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

487.1557220 Da

Monoisotopic Mass

487.1557220 Da

Heavy Atom Count

33

LogP

1.8
1.8

Appearance

White to Off-White Solid

Melting Point

280-286 °C
280 - 286 °C

UNII

X78UG0A0RN

GHS Hazard Statements

Aggregated GHS information provided by 166 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (99.4%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (96.39%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (96.39%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (96.99%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (96.39%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H410 (95.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Dasatinib is indicated for the treatment of newly diagnosed adults with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) in chronic phase, as well as adults with chronic, accelerated, or myeloid or lymphoid blast phase Ph+ CML with resistance or intolerance to prior therapy including imatinib, and adults with Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) with resistance or intolerance to prior therapy. Dasatinib is also indicated for the treatment of pediatric patients 1 year of age and older with Ph+ CML in chronic phase or newly diagnosed Ph+ ALL in combination with chemotherapy.
Sprycel is indicated for the treatment of paediatric patients with: newly diagnosed Philadelphia chromosome-positive chronic myelogenous leukaemia in chronic phase (Ph+ CML CP) or Ph+ CML CP resistant or intolerant to prior therapy including imatinib. newly diagnosed Ph+ acute lymphoblastic leukaemia (ALL) in combination with chemotherapy. Sprycel is indicated for the treatment of adult patients with: newly diagnosed Philadelphia-chromosome-positive (Ph+) chronic myelogenous leukaemia (CML) in the chronic phase; chronic, accelerated or blast phase CML with resistance or intolerance to prior therapy including imatinib mesilate; Ph+ acute lymphoblastic leukaemia (ALL) and lymphoid blast CML with resistance or intolerance to prior therapy. Sprycel is indicated for the treatment of paediatric patients with: newly diagnosed Ph+ CML in chronic phase (Ph+ CML-CP) or Ph+ CML-CP resistant or intolerant to prior therapy including imatinib.
Dasatinib Accord is indicated for the treatment of adult patients with: • Ph+ acute lymphoblastic leukaemia (ALL) with resistance or intolerance to prior therapy. Dasatinib Accord is indicated for the treatment of paediatric patients with: • newly diagnosed Ph+ ALL in combination with chemotherapy.
Dasatinib Accordpharma is indicated for the treatment of adult patients with:  newly diagnosed Philadelphia chromosome positive (Ph+) chronic myelogenous leukaemia (CML) in the chronic phase.  chronic, accelerated or blast phase CML with resistance or intolerance to prior therapy including imatinib.  Ph+ acute lymphoblastic leukaemia (ALL) and lymphoid blast CML with resistance or intolerance to prior therapy. Dasatinib Accordpharma is indicated for the treatment of paediatric patients with:  newly diagnosed Ph+ CML in chronic phase (Ph+ CML-CP) or Ph+ CML-CP resistant or intolerant to prior therapy including imatinib.  newly diagnosed Ph+ ALL in combination with chemotherapy.
Treatment of Philadelphia-chromosome (BCR-ABL translocation)-positive acute lymphoblastic leukaemia, Treatment of Philadelphia-chromosome (BCR-ABL translocation)-positive chronic myeloid leukaemia

Livertox Summary

Dasatinib is a selective tyrosine kinase receptor inhibitor that is used in the therapy of chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. Dasatinib is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors
Antineoplastic Agents

NCI Cancer Drugs

Drug: Dasatinib
US Brand Name(s): Sprycel
FDA Approval: Yes
Dasatinib is approved to treat: Acute lymphoblastic leukemia that is Philadelphia chromosome positive. It is used: In children aged 1 year or older with newly- diagnosed disease. It is used with other chemotherapy drugs.
In adults whose disease did not respond to other drugs or who are not able to receive other drugs.
Chronic myelogenous leukemia (CML) that is Philadelphia chromosome positive. It is used: In children aged 1 year or older with chronic phase CML.
In adults with chronic phase CML that is newly diagnosed.
In adults with chronic phase, accelerated phase , or blastic phase CML who cannot receive other drugs or whose disease did not respond to other drugs, including imatinib mesylate.
Dasatinib is also being studied in the treatment of other types of cancer.

Pharmacology

Dasatinib is an oral dual BCR/ABL and Src family tyrosine kinase inhibitor
Dasatinib Anhydrous is an orally bioavailable synthetic small molecule-inhibitor of SRC-family protein-tyrosine kinases. Dasatinib binds to and inhibits the growth-promoting activities of these kinases. Apparently because of its less stringent binding affinity for the BCR-ABL kinase, dasatinib has been shown to overcome the resistance to imatinib of chronic myeloid leukemia (CML) cells harboring BCR-ABL kinase domain point mutations. SRC-family protein-tyrosine kinases interact with variety of cell-surface receptors and participate in intracellular signal transduction pathways; tumorigenic forms can occur through altered regulation or expression of the endogenous protein and by way of virally-encoded kinase genes.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE06
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE06 - Dasatini

Mechanism of Action

Dasatinib is a tyrosine kinase inhibitor with several targets. At nanomolar concentrations, it inhibits BCR-ABL, SRC family (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. In patients with chronic myeloid leukemia (CML), the tyrosine kinase activity of BCR-ABL is deregulated, leading to the growth, proliferation and survival of cancerous hematopoietic cells. Dasatinib binds to the active and inactive conformation of the ABL kinase domain with a higher affinity than imatinib. In chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) cell lines overexpressing BCR-ABL, dasatinib inhibits cell growth. Also, dasatinib has _in vitro_ activity against leukemic cell lines that are either sensitive or resistant to imatinib. It has been suggested that dasatinib is able to overcome imatinib resistance caused by BCR-ABL kinase domain mutations because it does not require interaction with some of the residues involved in those mutations.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

302962-49-8
863127-77-9

Absorption Distribution and Excretion

Dasatinib has a dose-proportional pharmacokinetic profile and a linear elimination between 15 mg/day (0.15 times the lowest approved recommended dose) and 240 mg/day (1.7 times the highest approved recommended dose). At 100 mg once a day, dasatinib has a Cmax and AUC of 82.2 ng/mL and 397 ng/mL*hr, respectively. In healthy adult subjects given dasatinib as dispersed tablets in juice, the adjusted geometric mean ratio compared to intact tablets was 0.97 for Cmax, and 0.84 for AUC. The Tmax of dasatinib is between 0.5 and 6 hours following oral administration. Following a single dose of 100 mg, a high-fat meal increases the AUC of dasatinib by 14%.
Dasatinib is mainly eliminated via feces. Within 10 days, 4% of dasatinib is recovered in urine, while 85% is recovered in feces. Approximately 0.1% and 19% of the administered dasatinib dose was recovered unchanged in urine and feces, respectively, and the rest was recovered as metabolites.
Dasatinib has an apparent volume of distribution of 2505 L.
The clearance of dasatinib does not vary over time. Dasatinib has an apparent oral clearance of 363.8 L/hr.

Metabolism Metabolites

In humans, dasatinib is mainly metabolized by CYP3A4, although flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes are also involved in the formation of dasatinib metabolites. Five pharmacologically active dasatinib metabolites have been identified: M4, M5, M6, M20 and M24. M4, M20, and M24 are mainly generated by CYP3A4, M5 is generated by FMO3, and M6 is generated by a cytosolic oxidoreductase. M4 is equipotent to dasatinib and represents approximately 5% of the AUC. However, it is unlikely to play a major role in the observed pharmacology of dasatinib. M5 and M6 are more than 10 times less active than dasatinib and are considered minor circulating metabolites.

Wikipedia

Dasatinib

Biological Half Life

The terminal half-life of dasatinib is 3-5 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Özgür Yurttaş N, Eşkazan AE. Dasatinib-induced pulmonary arterial hypertension. Br J Clin Pharmacol. 2018 May;84(5):835-845. doi: 10.1111/bcp.13508. Epub 2018 Mar 6. PMID: 29334406; PMCID: PMC5903230.

2. Rousselot P, Coudé MM, Gokbuget N, Gambacorti Passerini C, Hayette S, Cayuela JM, Huguet F, Leguay T, Chevallier P, Salanoubat C, Bonmati C, Alexis M, Hunault M, Glaisner S, Agape P, Berthou C, Jourdan E, Fernandes J, Sutton L, Banos A, Reman O, Lioure B, Thomas X, Ifrah N, Lafage-Pochitaloff M, Bornand A, Morisset L, Robin V, Pfeifer H, Delannoy A, Ribera J, Bassan R, Delord M, Hoelzer D, Dombret H, Ottmann OG; European Working Group on Adult ALL (EWALL) group. Dasatinib and low-intensity chemotherapy in elderly patients with Philadelphia chromosome-positive ALL. Blood. 2016 Aug 11;128(6):774-82. doi: 10.1182/blood-2016-02-700153. Epub 2016 Apr 27. PMID: 27121472; PMCID: PMC5085255.

3. McCafferty EH, Dhillon S, Deeks ED. Dasatinib: A Review in Pediatric Chronic Myeloid Leukemia. Paediatr Drugs. 2018 Dec;20(6):593-600. doi: 10.1007/s40272-018-0319-8. PMID: 30465234.

4. Cortes JE, Jimenez CA, Mauro MJ, Geyer A, Pinilla-Ibarz J, Smith BD. Pleural Effusion in Dasatinib-Treated Patients With Chronic Myeloid Leukemia in Chronic Phase: Identification and Management. Clin Lymphoma Myeloma Leuk. 2017 Feb;17(2):78-82. doi: 10.1016/j.clml.2016.09.012. Epub 2016 Sep 17. PMID: 28082112.

5. Ryu KY, Lee HJ, Woo H, Kang RJ, Han KM, Park H, Lee SM, Lee JY, Jeong YJ, Nam HW, Nam Y, Hoe HS. Dasatinib regulates LPS-induced microglial and astrocytic neuroinflammatory responses by inhibiting AKT/STAT3 signaling. J Neuroinflammation. 2019 Oct 26;16(1):190. doi: 10.1186/s12974-019-1561-x. PMID: 31655606; PMCID: PMC6815018.

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